2-氯-4-(三氯甲基)吡啶

描述

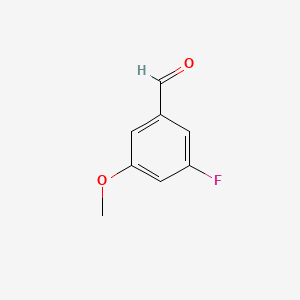

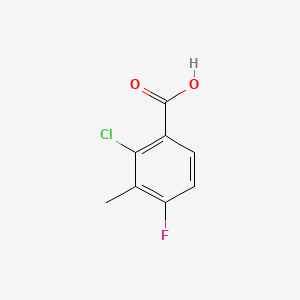

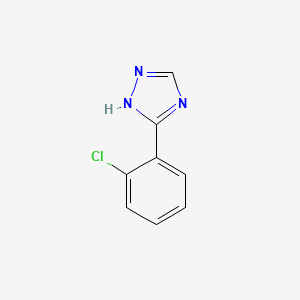

“2-Chloro-4-(trichloromethyl)pyridine” is a chemical compound with the molecular formula C6H3Cl4N . It is also known as Nitrapyrin . Nitrapyrin is a chloropyridine that is 2-chloropyridine which is substituted by a trichloromethyl group at position 6. It is a nitrification inhibitor that is co-applied with nitrogen fertilizer in agroecosystems .

Synthesis Analysis

A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes is described . A variety of 4-(trichloromethyl)pyrido [2′,1′:3,4]pyrazino [2,1-b]quinazolinones were prepared in moderate to good yields with high regioselectivity through intramolecular 6-endo-dig cyclization and trichloromethylation of N3-alkynyl-2-pyridinyl-tethered quinazolinones in chloroform .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trichloromethyl)pyridine” can be found in various databases such as PubChem . In the present study, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTF MP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm -1 and 3500–100cm -1 respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(trichloromethyl)pyridine” include a molecular weight of 181.54, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .

科学研究应用

Key Structural Motif in Agrochemicals

“2-Chloro-4-(trichloromethyl)pyridine” is a key structural motif in active agrochemical ingredients . It’s used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Key Structural Motif in Pharmaceuticals

This compound and its derivatives also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Key Structural Motif in Veterinary Products

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . This highlights the compound’s importance in animal health.

Intermediate in Chemical Synthesis

“2-Chloro-4-(trichloromethyl)pyridine” serves as an intermediate in the synthesis of various organic compounds . For example, it’s a key intermediate for the synthesis of fluazifop .

Unique Physicochemical Properties

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Spectroscopic Studies

The compound is also used in spectroscopic studies. The vibrational spectral analysis of “2-Chloro-4-(trichloromethyl)pyridine” has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .

These are some of the unique applications of “2-Chloro-4-(trichloromethyl)pyridine”. It’s expected that many novel applications of this compound will be discovered in the future .

作用机制

Target of Action

The primary target of 2-Chloro-4-(trichloromethyl)pyridine, also known as Nitrapyrin, is the nitrifying bacteria in the soil . These bacteria play a crucial role in the nitrogen cycle by converting ammonia to nitrate, a form of nitrogen that plants can readily absorb .

Mode of Action

Nitrapyrin acts as a nitrification inhibitor, preventing the conversion of ammonia to nitrate by inhibiting the activity of nitrifying bacteria . This inhibition can be reversed by repeated washing of Nitrapyrin-inhibited cells, indicating that its effect is bacteriostatic .

Biochemical Pathways

By inhibiting nitrification, Nitrapyrin affects the nitrogen cycle, a critical biochemical pathway in the soil ecosystem . This inhibition slows down the release of nitrate, reducing the risk of nitrate leaching and nitrous oxide emissions .

Pharmacokinetics

It’s known that nitrapyrin is sparingly soluble in water , which may affect its distribution and bioavailability in the soil environment.

Result of Action

The primary result of Nitrapyrin’s action is the reduced rate of nitrification, leading to a slower release of nitrate in the soil . Additionally, Nitrapyrin can inhibit methane oxidation by certain bacteria .

Action Environment

The efficacy and stability of Nitrapyrin can be influenced by various environmental factors. For instance, soil pH, temperature, and moisture levels can affect the activity of nitrifying bacteria and, consequently, the effectiveness of Nitrapyrin . Furthermore, Nitrapyrin’s stability may be affected by factors such as sunlight exposure and soil organic matter content.

安全和危害

未来方向

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

2-chloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGAPIBLKKBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447295 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trichloromethyl)pyridine | |

CAS RN |

52413-82-8 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)